molecular formula C20H23BrN2O3 B11540388 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11540388
M. Wt: 419.3 g/mol
InChI Key: DPTQIYREKVJVRO-WSDLNYQXSA-N
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Description

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-[4-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23BrN2O3/c1-4-25-19-10-7-17(21)11-16(19)12-22-23-20(24)13-26-18-8-5-15(6-9-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,24)/b22-12+

InChI Key

DPTQIYREKVJVRO-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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